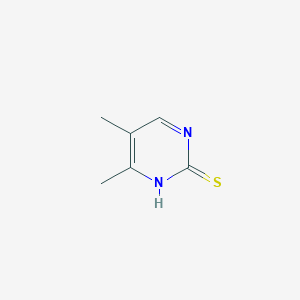

5,6-Dimethylpyrimidine-2(1H)-thione

Descripción general

Descripción

5,6-Dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The presence of a thione group (C=S) at position 2 and methyl groups at positions 5 and 6 makes this compound unique

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-pentanedione with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine thione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The thione group (-C=S) undergoes oxidation to form sulfoxide/sulfone derivatives. In a study comparing reactivity across pyrimidine-thiones, 5,6-dimethylpyrimidine-2(1H)-thione was oxidized using hydrogen peroxide (H₂O₂) and glacial acetic acid, yielding a sulfonyl derivative (C₇H₈N₂O₂S) with 85% efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ + CH₃COOH | 24 hrs, 80°C | 5,6-Dimethylpyrimidine-2-sulfonyl | 85% |

Hydrazinolysis Pathways

Reaction with hydrazine hydrate produces complex rearrangements:

-

Primary pathway : Forms 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and 3,5-dimethylpyrazole .

-

Secondary pathway : Generates a red intermediate (1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone), which further decomposes to triaminoguanidine .

This Dimroth-like rearrangement highlights the compound's role in synthesizing nitrogen-rich heterocycles for pharmaceutical applications.

Recyclization Reactions

Treatment with hydroxylamine or acetylhydrazine leads to recyclization into 5-ureido-1,2-azolines (e.g., isoxazolines or pyrazolines). This SN(ANRORC) mechanism involves ring-opening and reclosing steps .

Nucleophilic Substitution

The methyl groups at positions 5 and 6 facilitate electrophilic substitution. For example:

-

Alkylation : Reacts with alkyl halides to form S-alkyl derivatives.

-

Acylation : Benzoylation with benzoyl chloride derivatives produces thioesters (e.g., pyrimidine benzothioates) .

Cross-Coupling Reactions

In medicinal chemistry studies, derivatives of this compound were synthesized via Suzuki-Miyaura coupling to introduce aryl groups at position 4. These derivatives showed enhanced binding to H-RAS-GTP (binding energy: -8.4 kcal/mol) .

Biological Activity of Reaction Products

Reaction derivatives exhibit notable bioactivity:

Comparative Reactivity Insights

-

vs 4,6-Dimethylpyrimidine-2-thione : The 5,6-dimethyl isomer shows slower sulfoxidation due to steric hindrance from adjacent methyl groups .

-

vs 2-Mercaptopyrimidine : Higher nucleophilic reactivity at the thione sulfur due to methyl electron-donating effects .

Key Research Findings

-

Anticancer Mechanism : Derivatives inhibit RAS signaling by binding to H-RAS-GTP (PDB ID: 6GCM), downregulating PI3K/Akt and JNK pathways in breast cancer cells .

-

Synthetic Efficiency : Cyclization reactions achieve >80% yields under optimized conditions (NaOEt, ethanol, reflux) .

-

Structural Confirmation : Intermediate hydrazones were characterized via ¹H/¹³C NMR (δ 14.15 ppm for NH tr) .

This compound's versatility in organic synthesis and bioactivity modulation underscores its importance in drug discovery and materials science.

Aplicaciones Científicas De Investigación

5,6-Dimethylpyrimidine-2(1H)-thione has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptopyrimidine: Similar structure but lacks the methyl groups at positions 5 and 6.

4,6-Dimethylpyrimidine-2-thiol: Similar structure but with a thiol group instead of a thione group.

5-Methyl-2-thiouracil: Contains a thione group but differs in the position and number of methyl groups.

Uniqueness

5,6-Dimethylpyrimidine-2(1H)-thione is unique due to the presence of both methyl groups and a thione group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Actividad Biológica

5,6-Dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Name : this compound

- CAS Number : 64942-98-9

- Molecular Formula : C7H8N2S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Antioxidant Activity : The thione group contributes to its antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines through the modulation of signaling pathways such as MAPK/ERK and PI3K/AKT.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

Anticonvulsant Activity

In a series of synthesized compounds related to this compound, anticonvulsant activity was evaluated using the maximal electroshock (MES) test. Compounds showed significant efficacy with minimal neurotoxicity compared to standard treatments like phenytoin.

Case Studies

- Study on Anticancer Effects :

- A study published in PubMed explored the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment.

- Antimicrobial Testing :

- Another study investigated its antimicrobial properties against various bacterial strains. The compound exhibited substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Research Findings and Data Tables

Recent research has provided valuable insights into the biological activities of this compound. Below is a summary table highlighting key findings from various studies:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethylpyrimidine-2(1H)-thione derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea with substituted β-keto esters or via functionalization of pre-formed pyrimidine cores. For example, 5,6-dimethyluracil derivatives (structurally related) are synthesized by reacting 2-methylacetylacetic acid ethyl ester with urea, achieving ~83% yield under optimized reflux conditions . For thione derivatives, thiourea is often used with ketones in ethanol under basic catalysis (e.g., NaOH), followed by recrystallization to isolate products . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., ethanol for solubility), and temperature control to minimize side reactions.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : The C=S stretch appears at 1190–1120 cm⁻¹, while N–H stretches (from pyrimidine and thione groups) are observed at 3127–3420 cm⁻¹ .

- 1H NMR : Thione protons (S–H) are typically absent due to tautomerization, but aromatic protons (e.g., pyrimidine ring) resonate at δ 7.0–8.5 ppm. Methyl groups (5,6-dimethyl) appear as singlets at δ 2.1–2.3 ppm .

- 13C NMR : The C=S carbon resonates at ~170–180 ppm, while pyrimidine carbons appear at 150–160 ppm .

Q. What crystallographic parameters are critical for resolving the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction requires:

- Space group determination : For example, monoclinic systems (e.g., P21/m) are common, with unit cell parameters (a, b, c, β) refined using programs like SHELXL .

- Hydrogen bonding analysis : N–H⋯S and C–H⋯N interactions stabilize crystal packing. For instance, N1–H1⋯N4 bonds (2.893 Å) form chains along the [100] direction in pyrazine-thione analogs .

- Displacement parameters : Isotropic thermal motion (Ueq) for heavy atoms should be <0.05 Ų, with hydrogen atoms refined using riding models .

Advanced Research Questions

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

- Methodological Answer : Hirshfeld surfaces (generated via CrystalExplorer) map normalized contact distances (dnorm) to identify dominant interactions:

- C–H⋯S bonds : Contribute ~36.8% to the surface in pyrazine-thione analogs, visible as red spikes in fingerprint plots .

- N–H⋯N bonds : Account for 13.8% of interactions, with H⋯N/H⋯C contacts forming distinct "wings" in 2D plots .

- Quantitative metrics : Compare % contributions to CSD database entries (e.g., 79 structures for 2-mercaptopyrazine) to validate packing motifs .

Q. What strategies resolve contradictions in crystallographic data refinement for thione-containing heterocycles?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains, particularly for high-symmetry space groups .

- Disordered atoms : Apply PART/SAME restraints for overlapping methyl groups (e.g., 5,6-dimethyl positions) .

- Validation tools : Cross-check R1/wR2 values (acceptable if <0.05/0.10) and Fo/Fc maps (residual peaks <1 eÅ⁻³) .

Q. How does substituent variation at the 5,6 positions affect the biological activity of dihydropyrimidine-2(1H)-thione derivatives?

- Methodological Answer :

- Antitumor activity : Derivatives with carbazole moieties (e.g., DTP-4) show IC50 values <10 µM against MCF7 cells, attributed to intercalation and topoisomerase inhibition .

- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl at position 4) enhance activity by increasing membrane permeability, as shown in MIC assays .

- SAR studies : Use CoMFA/CoMSIA models to correlate logP values with bioactivity, ensuring substituents balance lipophilicity and solubility .

Propiedades

IUPAC Name |

5,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYAMTGRPUIBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551234 | |

| Record name | 5,6-Dimethylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-98-9 | |

| Record name | 5,6-Dimethylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.